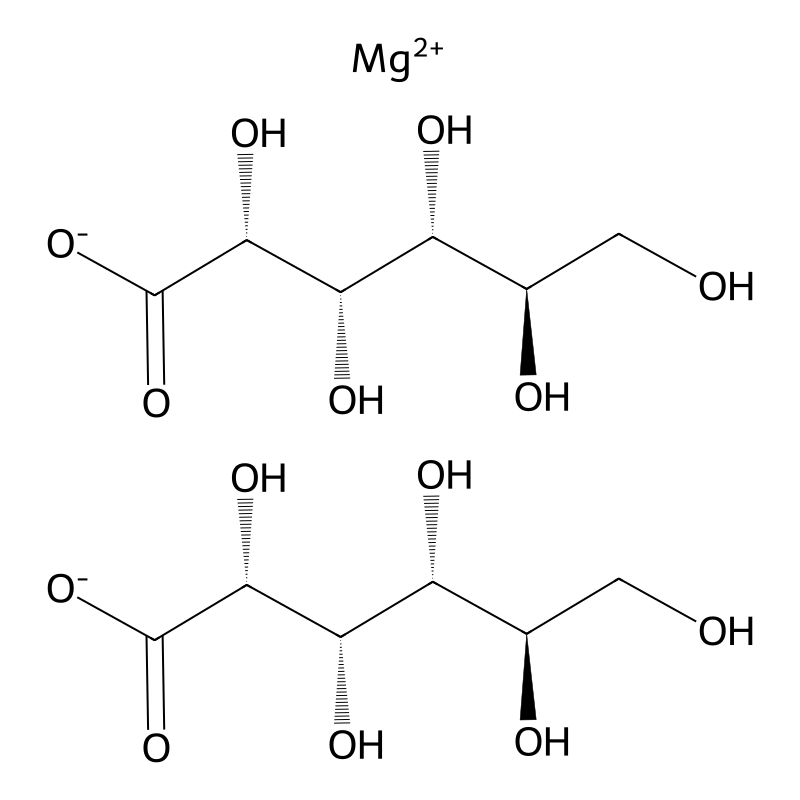

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Use in Biological Studies

D-Gluconic acid, magnesium salt (2:1) is often used in biological studies to:

- Investigate the role of magnesium in cellular processes: Magnesium is a crucial cofactor for numerous enzymes involved in various cellular functions, including metabolism, protein synthesis, and signal transduction. Studies utilize D-gluconic acid, magnesium salt (2:1) to assess the impact of magnesium availability on these processes [].

- Study magnesium transport and homeostasis: Researchers employ D-gluconic acid, magnesium salt (2:1) to examine magnesium transport mechanisms across cell membranes and understand how organisms maintain magnesium balance within their bodies [].

- Evaluate the effects of magnesium deficiency: D-gluconic acid, magnesium salt (2:1) can be used to create models of magnesium deficiency in cell cultures or animal models, allowing researchers to investigate the consequences of low magnesium levels on various physiological functions [].

Additional Research Applications

D-Gluconic acid, magnesium salt (2:1) also finds use in other areas of scientific research, including:

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. Its molecular formula is and it is often encountered in its dihydrate form. This compound exhibits a crystalline structure and is typically white to light yellow in appearance. Magnesium gluconate is notable for its high bioavailability compared to other magnesium salts, making it a popular choice for dietary supplements aimed at increasing magnesium levels in the body .

Magnesium is a crucial mineral involved in over 300 biochemical reactions in the human body []. It plays a role in muscle function, nerve transmission, blood sugar control, and bone health []. When taken orally, magnesium gluconate dissociates in the digestive tract, releasing magnesium ions that are then absorbed into the bloodstream. The specific mechanism by which magnesium exerts its effects in various physiological processes is still under investigation [].

- Dissolution: When dissolved in water, it dissociates into magnesium ions and gluconate ions:

- Reactions with Acids: It can react with strong acids to form magnesium salts and release gluconic acid:

- Formation of Complexes: Magnesium ions can form complexes with other ligands in solution, which may influence its biological activity and absorption

Magnesium gluconate plays a critical role in various biological processes. As a source of magnesium, it is essential for over 300 enzymatic reactions in the body, including those involved in:

- Energy Production: It contributes to ATP synthesis and energy metabolism.

- Muscle Function: Magnesium helps regulate muscle contractions and nerve function.

- Bone Health: It supports bone mineralization and calcium metabolism.

- Cardiovascular Health: Magnesium gluconate has been shown to aid in managing blood pressure and may have protective effects against arrhythmias .

The synthesis of magnesium gluconate generally involves the neutralization of gluconic acid with magnesium hydroxide or magnesium carbonate. The steps include:

- Preparation of Gluconic Acid: Gluconic acid can be produced through the oxidation of glucose using specific microorganisms or chemical oxidants.

- Neutralization Reaction:

- Crystallization: The resulting magnesium gluconate can be crystallized from the solution by evaporation or cooling .

Magnesium gluconate is widely used in various fields:

- Nutraceuticals: As a dietary supplement for improving magnesium levels.

- Pharmaceuticals: In formulations for treating conditions related to magnesium deficiency.

- Food Industry: Used as a food additive for its stabilizing properties.

- Cosmetics: Incorporated into skincare products for its moisturizing properties .

Research indicates that magnesium gluconate interacts with several drugs and nutrients:

- Calcium Absorption: It may decrease the absorption of calcium phosphate dihydrate, potentially affecting serum calcium levels .

- Drug Interactions: Magnesium gluconate can interact with certain medications, particularly those affecting heart rhythm or blood pressure. Care should be taken when used alongside diuretics or other antihypertensive agents .

Several compounds share structural similarities with magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Calcium salt; used for calcium supplementation | |

| Potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Potassium salt; important for electrolyte balance | |

| Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Sodium salt; used in various biochemical applications |

Uniqueness

What sets magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate apart from these similar compounds is its superior bioavailability as a magnesium source. Studies have shown that it is better absorbed and tolerated than other forms of magnesium supplements . Its unique interaction with biological systems makes it particularly effective for addressing magnesium deficiencies without causing gastrointestinal discomfort.

Crystallographic Characterization and Unit Cell Parameters

Powder X-ray diffraction analysis reveals that magnesium gluconate exhibits a well-defined crystalline structure with sharp and intense diffraction peaks [1]. The compound demonstrates crystalline nature through multiple distinct Bragg reflections observed across the 2θ range from 5° to 50° [1]. The strongest diffraction peak occurs at 2θ = 5.235° with 100% relative intensity, corresponding to a d-spacing of 16.883 Angstroms [1].

| Bragg Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | FWHM (2θ) | Crystallite Size (nm) |

|---|---|---|---|---|

| 5.235° | 16.883 | 100.00 | 0.1171 | 37.63 |

| 10.050° | 8.801 | 29.40 | 0.1840 | 24.01 |

| 14.059° | 6.300 | 35.85 | 0.1506 | 29.45 |

| 18.108° | 4.899 | 45.42 | 0.1338 | 33.31 |

| 18.644° | 4.759 | 62.70 | 0.2342 | 19.05 |

| 19.226° | 4.617 | 55.20 | 0.2007 | 22.24 |

Crystallite size calculations based on the Scherrer equation demonstrate a range from 14.10 to 47.35 nanometers across different diffraction peaks [1]. The variation in crystallite sizes suggests the presence of crystalline domains with different orientations and packing efficiencies within the bulk material [1]. Particle size analysis using laser diffraction reveals a distribution with d(0.1) = 6.552 micrometers, d(0.5) = 38.299 micrometers, and d(0.9) = 173.712 micrometers [1].

The specific surface area of magnesium gluconate measures 0.372 square meters per gram, indicating a relatively compact crystalline structure with limited porosity [1]. Full width at half maximum values for the diffraction peaks range from 0.1171° to 0.2342°, with broader peaks generally corresponding to smaller crystallite sizes according to the Scherrer relationship [1].

Conformational Analysis of the (2R,3S,4R,5R) Stereoisomer

The conformational behavior of the (2R,3S,4R,5R)-pentahydroxyhexanoate chain exhibits characteristics typical of flexible sugar acid derivatives [9]. Nuclear magnetic resonance studies on related glucaric acid compounds demonstrate that the linear chain does not adopt a fully extended conformation in solution, but rather exists in bent conformations stabilized by intramolecular hydrogen bonding [9].

Conformational analysis based on coupling constant measurements reveals three dominant conformers along the carbon-carbon bonds [9]. The C2-C3 bond preferentially adopts a gauche arrangement, while the C3-C4 bond favors an anti conformation, and the C4-C5 bond can exist in both gauche and anti orientations [9]. These conformational preferences arise from the specific stereochemical configuration at each carbon center and the influence of hydroxyl group positioning [9].

Hydration States: Anhydrous vs. Dihydrate Forms

Magnesium gluconate can exist in multiple hydration states, with the anhydrous and dihydrate forms being the most commonly characterized [3] [10]. The anhydrous form has the molecular formula C₁₂H₂₂MgO₁₄ and a molecular weight of 414.60 grams per mole [3] [11]. The dihydrate form incorporates two water molecules into the crystal structure, resulting in the formula C₁₂H₂₆MgO₁₆ and a molecular weight of 450.63 grams per mole [10] [12].

| Property | Anhydrous Form | Dihydrate Form |

|---|---|---|

| Molecular Formula | C₁₂H₂₂MgO₁₄ | C₁₂H₂₆MgO₁₆ |

| Molecular Weight (g/mol) | 414.60 | 450.63 |

| CAS Number | 3632-91-5 | 59625-89-7 |

| Water Content (%) | 0 | 3.0-12.0 |

The dihydrate represents the more thermodynamically stable form under ambient conditions, with water molecules incorporated into the crystal lattice structure [3]. Thermogravimetric analysis demonstrates that water removal from the dihydrate occurs between 30.38°C and 142.35°C, resulting in a mass loss of 2.42% [1]. This dehydration process is reversible under appropriate humidity conditions, allowing interconversion between the hydrated and anhydrous forms [11].

Differential scanning calorimetry reveals a broad endothermic peak at 100.48°C corresponding to the vaporization of water molecules from the dihydrate structure [1]. The enthalpy of vaporization for this process measures 24.80 joules per gram [1]. The material of commerce typically exists as either the anhydrous form, dihydrate, or a mixture of both, depending on storage conditions and manufacturing processes [11].

The presence of water molecules in the dihydrate form influences the overall crystal packing and intermolecular hydrogen bonding networks [3]. Water molecules can bridge between magnesium centers and gluconate hydroxyl groups, creating extended three-dimensional structures that contribute to the compound's physical stability [3]. The specific hydration state affects properties such as solubility, dissolution rate, and thermal behavior, making accurate identification of the hydration state crucial for pharmaceutical applications [1].

The chemical synthesis of magnesium gluconate through neutralization reactions represents the most widely employed industrial method for producing this compound. This approach involves the direct reaction between gluconic acid or its derivatives with magnesium-containing bases under controlled conditions [1] [2].

Reaction Mechanisms and Stoichiometry

The fundamental neutralization reaction proceeds according to the following stoichiometric relationship:

2 C₆H₁₂O₇ + MgO → Mg(C₆H₁₁O₇)₂ + H₂O

Alternatively, when using magnesium carbonate as the neutralizing agent:

2 C₆H₁₂O₇ + MgCO₃ → Mg(C₆H₁₁O₇)₂ + H₂O + CO₂

The reaction kinetics are influenced by several parameters including temperature, pH, concentration gradients, and mixing efficiency. Research indicates that optimal neutralization occurs at temperatures between 25-100°C, with higher temperatures promoting faster reaction rates but potentially affecting product quality [1] [2].

Process Parameters and Optimization

Industrial neutralization processes typically employ glucono-delta-lactone as the starting material due to its superior handling characteristics and consistent hydrolysis behavior. The lactone undergoes spontaneous hydrolysis in aqueous solution to form gluconic acid, which subsequently reacts with the magnesium source [1].

The neutralization process requires precise pH control within the range of 6.0-7.5 to ensure complete conversion while preventing precipitation of impurities. Temperature control between 30-100°C has been shown to achieve yields ranging from 85-98%, with higher temperatures generally favoring more complete reactions but requiring careful monitoring to prevent thermal degradation [2].

Industrial Implementation

Commercial neutralization processes utilize continuous stirred tank reactors equipped with temperature and pH monitoring systems. The typical industrial process involves dissolving glucono-delta-lactone in distilled water, followed by the gradual addition of magnesium oxide or carbonate under constant agitation. Reaction times range from 2-12 hours depending on the specific conditions employed [1] [2].

Quality control measures include monitoring residual acid content, metal ion concentrations, and impurity levels throughout the neutralization process. The resulting magnesium gluconate solution typically contains 15-25% active ingredient and requires subsequent purification and crystallization steps to achieve pharmaceutical-grade specifications.

Biotechnological Production Using Aspergillus niger Fermentation

Biotechnological production of gluconic acid precursor via Aspergillus niger fermentation represents a mature and economically viable pathway for magnesium gluconate synthesis. This approach leverages the natural glucose oxidase enzyme system of the fungus to convert glucose into gluconic acid, which is subsequently neutralized with magnesium sources [3] [4].

Microbial Physiology and Enzyme Systems

Aspergillus niger produces glucose oxidase (EC 1.1.3.4) as an extracellular enzyme localized primarily in the cell wall. The enzyme system includes four distinct catalases that work synergistically to manage hydrogen peroxide production during glucose oxidation [5]. Research has demonstrated that glucose oxidase is induced in parallel with catalase production, with approximately 50% of lactonase activity present in the culture fluid [6].

The glucose oxidation mechanism proceeds through the following enzymatic pathway:

C₆H₁₂O₆ + O₂ → C₆H₁₀O₆ + H₂O₂ (glucose oxidase)

C₆H₁₀O₆ + H₂O → C₆H₁₂O₇ (lactonase)

H₂O₂ → H₂O + ½O₂ (catalase)

Fermentation Process Optimization

Optimal fermentation conditions have been established through extensive research across multiple parameters. Temperature control at 30-32°C provides maximum gluconic acid yields, with production rates declining significantly above 35°C [7] [8]. The pH range of 5.5-6.5 has been identified as optimal, with initial medium pH significantly affecting both growth kinetics and acid production rates [7].

Glucose concentration optimization studies indicate that 100-150 g/L provides the best balance between substrate utilization and product inhibition. Higher concentrations can lead to osmotic stress and reduced conversion efficiency [7] [9]. Oxygen supply represents a critical parameter, with aeration rates of 1.0-2.0 volume per volume per minute (vvm) and agitation speeds of 200-300 rpm providing optimal mass transfer conditions [10] [11].

Fermentation Kinetics and Yields

Industrial Aspergillus niger fermentation typically achieves gluconic acid concentrations of 78-140 g/L within 6-12 days of fermentation. Maximum reported yields reach 106.5 g/L under solid-state fermentation conditions, with yields of 94.7% achievable in optimized submerged fermentation systems [9] [12].

The fermentation process exhibits distinct phases: an initial growth phase (days 1-4) characterized by rapid biomass accumulation, followed by a production phase (days 5-12) where gluconic acid synthesis predominates. Kinetic analysis reveals that gluconic acid production follows growth-associated patterns with specific production rates ranging from 1.5-6.7 g/L/h depending on operational conditions [13] [14].

Downstream Processing and Neutralization

Following fermentation, the gluconic acid-containing broth undergoes filtration to remove biomass, followed by pH adjustment and neutralization with magnesium carbonate or hydroxide. The neutralization step typically occurs at 60-80°C for 1-4 hours, achieving yields of 88-94% [2]. The resulting magnesium gluconate solution requires concentration and purification to remove residual organic matter and achieve the desired product specifications.

Electrochemical Oxidation Methods for Precursor Generation

Electrochemical oxidation represents an emerging technology for gluconic acid production that offers precise control over reaction conditions and high product selectivity. This approach utilizes electrochemical cells with specialized electrode materials to oxidize glucose directly to gluconic acid under controlled potential conditions [15] [16].

Electrode Materials and Electrocatalysis

Gold electrodes have demonstrated superior performance for glucose electrooxidation, exhibiting high selectivity toward gluconic acid formation at moderate potentials. Research indicates that gold surfaces promote selective oxidation of the aldehyde group at the C-1 position while minimizing side reactions that could lead to carbon chain cleavage [17] [18].

Nickel-iron oxide (NiFeOₓ) and nickel-iron nitride (NiFeNₓ) electrodes have shown exceptional activity for glucose oxidation, achieving current densities of 87.6 mA/cm² and 22.1 mA/cm² respectively at 1.30 V versus the reversible hydrogen electrode [15] [16]. These non-noble metal catalysts offer cost advantages while maintaining high faradaic efficiencies of 87%.

Reaction Mechanisms and Pathways

Electrochemical glucose oxidation proceeds through multiple electron transfer steps. The conversion of glucose to gluconic acid requires two electrons, while further oxidation to glucaric acid involves an additional four electrons [19] [17]. The reaction pathway can be controlled through careful potential management, with lower potentials (0.55-0.8 V vs RHE) favoring gluconic acid formation.

Surface characterization studies using in-situ infrared spectroscopy have revealed that glucose oxidation proceeds via a guluronic acid pathway on NiFe-based electrodes. The oxidation of aldehyde groups occurs readily, while hydroxyl group oxidation presents kinetic limitations that can be exploited for selective product formation [15] [16].

Operating Conditions and Performance

Electrochemical glucose oxidation typically occurs in alkaline conditions (pH 13.9) using 1 M potassium hydroxide electrolyte. These conditions promote high ionic conductivity while maintaining electrode stability. Current densities of 100-200 mA/cm² are achievable with cell voltages of 1.39-1.48 V [15] [16].

The electrochemical process offers several advantages including shorter reaction times (hours versus days for fermentation), higher space-time yields, and elimination of biological contamination risks. However, the energy requirements and electrode costs currently limit large-scale implementation to specialized applications requiring high-purity products [15] [16].

Process Integration and Scale-up

Electrochemical glucose oxidation can be integrated with conventional neutralization processes to produce magnesium gluconate. The electrochemically generated gluconic acid solution undergoes pH adjustment followed by neutralization with magnesium carbonate at 30-40°C for 2-8 hours, achieving yields of 85-92% [2]. The integration requires careful management of alkali consumption and byproduct handling, as the process generates significant quantities of potassium sulfate that can be recovered as a valuable byproduct [15].

Industrial-Scale Purification and Crystallization Techniques

Industrial purification and crystallization of magnesium gluconate employ sophisticated multi-stage processes designed to achieve pharmaceutical-grade purity while maintaining economic viability. These techniques combine traditional separation methods with advanced crystallization control to produce high-quality crystalline products [20] [21].

Primary Purification Steps

The initial purification sequence begins with activated carbon decolorization, performed at temperatures of 80-100°C with carbon loadings of 17-30% by weight. This step achieves 95-98% efficiency in removing colored impurities and organic contaminants while maintaining product integrity [20]. Contact times of 30-40 minutes provide optimal decolorization without excessive product loss.

Filtration systems employ multi-stage approaches with filter pore sizes ranging from 0.2-200 μm depending on the specific impurity profile. Primary filtration removes particulate matter and residual carbon, while secondary filtration through 0.2 μm membranes ensures microbiological sterility. Filtration efficiency typically exceeds 98-99% with minimal product loss [20] [21].

Concentration and Pre-crystallization Processing

Vacuum evaporation at 50°C concentrates the purified magnesium gluconate solution to supersaturation levels suitable for crystallization. This low-temperature approach prevents thermal degradation while achieving concentration factors of 3-5×. The concentration process typically requires 2-4 hours and achieves 85-95% efficiency in terms of water removal [20].

pH adjustment during concentration maintains optimal conditions for subsequent crystallization. The solution pH is carefully controlled within 6.8-7.2 to prevent precipitation of impurities while ensuring complete magnesium gluconate solubility at elevated concentrations [20] [21].

Crystallization Process Control

Modern crystallization employs continuous cooling crystallization with precise temperature control profiles. The process begins with seeded crystallization at 30-50°C, followed by controlled cooling to 15-35°C over 8-20 hours. Cooling rates are optimized to promote crystal growth while minimizing nucleation, resulting in larger, more uniform crystals [20].

Agitation during crystallization utilizes low-speed mixing (10-35 rpm) to maintain suspension while preventing crystal attrition. The crystallization endpoint is determined by monitoring the residual magnesium content in the mother liquor, with crystallization terminating when calcium content drops below 3-10% [20].

Crystal morphology and size distribution are controlled through seeding strategies and cooling profiles. Research indicates that crystallite sizes range from 14.10 to 47.35 nm for pharmaceutical-grade material, with larger crystals preferred for improved handling characteristics [22].

Final Processing and Product Recovery

Centrifugal separation at 3000-4000 rpm removes mother liquor from crystallized magnesium gluconate, achieving 95-98% solid-liquid separation efficiency within 10-20 minutes. The wet crystals typically contain 10-15% residual moisture that requires removal in subsequent drying operations [20] [21].

Fluidized bed drying at 125-165°C removes residual moisture while preventing thermal degradation. Drying times of 4-8 hours achieve final moisture contents below 0.5%, meeting pharmaceutical specifications. The drying process achieves 98-99% efficiency in moisture removal while maintaining crystal integrity [20].

Quality control throughout the purification process monitors multiple parameters including purity (>98%), particle size distribution, residual moisture content, and microbiological specifications. Advanced analytical techniques including X-ray diffraction confirm crystalline structure and polymorphic form [22].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Oral: Via urine (absorbed fraction); feces (unabsorbed fraction). Phosphate depletion is associated with a significant increase in urinary magnesium excretion and may lead to hypomagnesemia. Hypercalcemia is associated with an increased urinary excretion of magnesium. The increase in magnesium excretion in hypercalcemia is greater than the increase in calcium excretion and is due to decreased reabsorption in the loop of Henle. Hypercalcaemia leads to a reduction in isotonic reabsorption in the proximal renal tubule causing greater delivery of sodium, water, calcium and magnesium to the loop of Henle. As a result of this increased flow to thick ascending loop of henle, calcium and magnesium transport may be inhibited. In addition, the high peritubular concentration of calcium directly inhibits the transport of both ions in this segment. Osmotic diuretics such as mannitol and glucose cause a marked increase in magnesium excretion. Loop diuretics induce hypermagnesuria, and the increase in magnesium excretion is greater than that of sodium or calcium suggesting that loop diuretics may directly inhibit magnesium transport.

About 60% of the magnesium is present in bone, of which 30% is exchangeable and functions as a reservoir to stabilize the serum concentration. About 20% is found in skeletal muscle, 19% in other soft tissues and less than 1% in the extracellular fluid. Skeletal muscle and liver contain between 7–9 mmol/Kg wet tissue; between 20–30% of this is readily exchangeable. In healthy adults, the total serum magnesium is in the range of 0.70 and 1.10 mmol/L. Approximately 20% of this is protein bound, 65% is ionized and the rest is combined with various anions such as phosphate and citrate.

The kidney plays a major role in magnesium homeostasis and the maintenance of plasma magnesium concentration. Under normal circumstances, when 80% of the total plasma magnesium is ultrafiltrable, 84 mmol of magnesium is filtered daily and 95% of this amount it reabsorbed leaving about 3–5 mmol to be excreted in the urine.